Regioisomer Identity: 3- vs. 2-Chloroacetylpyrrole
The target compound is the 3-substituted isomer, 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 126624-55-3). Its closest structural analog is the 2-substituted regioisomer, 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 23694-02-2). While they are constitutional isomers sharing the same molecular formula (C₇H₈ClNO) and molecular weight (157.60 g/mol), they are distinct chemical entities with different CAS numbers, MDL identifiers, and IUPAC names . The 3-position on N-methylpyrrole is intrinsically less reactive toward electrophilic substitution than the 2-position, a difference extensively documented in pyrrole chemistry literature [1]. This positional distinction means that the compound offers synthetic access to 3,4-disubstituted or 3-substituted pyrrole scaffolds that cannot be obtained from the 2-isomer without fundamentally altering the synthetic route.
| Evidence Dimension | Regioisomeric identity and CAS number distinction |
|---|---|
| Target Compound Data | CAS 126624-55-3; 3-(2-chloroacetyl)-1-methylpyrrole; MDL MFCD06358037; InChI: InChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |
| Comparator Or Baseline | CAS 23694-02-2; 2-(2-chloroacetyl)-1-methylpyrrole; InChI: InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 |
| Quantified Difference | Both isomers have identical molecular formula (C₇H₈ClNO) and MW (157.60 g/mol) but possess distinct connectivity leading to divergent chemical behavior and application suitability |
| Conditions | Structural identity confirmed by CAS registry, MDL number, InChI, and SMILES across multiple vendor databases |
Why This Matters
Procuring the incorrect regioisomer will lead to a different reaction product, potentially invalidating synthetic route optimization and requiring costly rework of multi-step protocols.
- [1] Gossauer, A. Die Chemie der Pyrrole. Springer-Verlag, 1974. Comprehensive monograph on pyrrole regiochemistry and relative reactivity of the 2- vs. 3-positions. View Source
